molecular formula C11H17BrClNO B2380087 3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride CAS No. 1909347-94-9

3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride

Cat. No.: B2380087
CAS No.: 1909347-94-9
M. Wt: 294.62
InChI Key: PIWDSRZMWDECTO-UHFFFAOYSA-N
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Description

3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride is a chemical compound with a complex structure that includes an amino group, a brominated aromatic ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride typically involves multiple steps. One common method starts with the bromination of 2-methylbenzyl alcohol to form 3-bromo-2-methylbenzyl alcohol. This intermediate is then subjected to a reaction with an amino alcohol, such as 3-amino-1-propanol, under controlled conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-one, while substitution of the bromine atom can produce 3-amino-2-[(2-methylphenyl)methyl]propan-1-ol.

Scientific Research Applications

3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with proteins, while the brominated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-bromo-6-methylpyridine: Similar in structure but with a pyridine ring instead of a benzene ring.

    3-Amino-2-[(2-bromo-4-methylphenyl)methyl]propan-1-ol: Similar but with a different substitution pattern on the aromatic ring.

    3-Amino-2-[(3-chloro-2-methylphenyl)methyl]propan-1-ol: Similar but with a chlorine atom instead of a bromine atom.

Uniqueness

3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride is unique due to its specific substitution pattern and the presence of both an amino group and a brominated aromatic ring

Properties

IUPAC Name

2-(aminomethyl)-3-(3-bromo-2-methylphenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO.ClH/c1-8-10(3-2-4-11(8)12)5-9(6-13)7-14;/h2-4,9,14H,5-7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWDSRZMWDECTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)CC(CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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